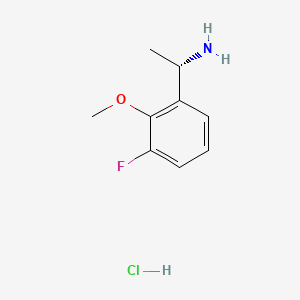

(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Description

(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine salt featuring a fluorinated and methoxylated aromatic ring. Its stereochemistry and substituent arrangement likely influence its physicochemical properties and biological activity, making it a candidate for pharmaceutical applications, such as enzyme inhibition or receptor modulation. The 3-fluoro and 2-methoxy groups confer unique electronic and steric characteristics, differentiating it from related compounds .

Properties

Molecular Formula |

C9H13ClFNO |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

(1S)-1-(3-fluoro-2-methoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |

InChI Key |

BSTUZIDLZKWDJY-RGMNGODLSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C(=CC=C1)F)OC)N.Cl |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

Fluorination: Introduction of the fluorine atom into the aromatic ring using electrophilic fluorination reagents.

Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions.

Amine Introduction: Formation of the ethan-1-amine backbone through reductive amination or other suitable methods.

Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound shares a core ethanamine hydrochloride structure with analogs, but substituent variations on the aromatic ring significantly alter properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Pharmacological Implications

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve membrane permeability compared to chlorine, as seen in the 2-chloro analog .

- Methoxy vs.

- Trifluoromethyl Group : The CF₃ group in ’s compound enhances metabolic stability but may reduce bioavailability due to increased hydrophobicity .

Research Findings and Trends

- Electron Effects : Electron-withdrawing groups (e.g., CF₃) stabilize the amine’s positive charge, enhancing interactions with anionic receptor residues .

- Chirality : The (1S) configuration in the target compound and analogs is critical for enantioselective activity, as seen in protease inhibitors () .

Biological Activity

(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is a phenethylamine derivative characterized by the presence of a fluorine atom and a methoxy group on a phenyl ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C9H12ClFNO |

| Molecular Weight | 205.66 g/mol |

| CAS Number | 1213427-17-8 |

| IUPAC Name | (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride |

The biological activity of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride primarily involves its interaction with various neurotransmitter receptors. The structural modifications provided by the fluorine and methoxy groups enhance its binding affinity to specific receptors, influencing neurotransmission and potentially leading to therapeutic effects in neurological disorders.

Key Mechanisms:

- Receptor Binding: The compound exhibits affinity for serotonin and norepinephrine transporters, which may contribute to its antidepressant-like effects.

- Signal Transduction Modulation: By interacting with these receptors, the compound can modulate intracellular signaling pathways associated with mood regulation and cognitive function.

Biological Activity

Research indicates that (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride has exhibited several biological activities:

Antidepressant Activity

Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. For instance, the modulation of serotonin levels through receptor interaction has been a focal point in evaluating the compound's potential as an antidepressant.

Neuroprotective Effects

Preliminary research suggests that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. These effects are critical for developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride:

- Study on Antidepressant-Like Effects:

-

Neuroprotection Study:

- Objective: To assess neuroprotective properties against oxidative stress.

- Findings: The compound reduced markers of oxidative damage in neuronal cultures, indicating a protective effect against neurodegeneration .

- Receptor Binding Assays:

Q & A

Q. What are the optimal synthetic routes for (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: Synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 3-fluoro-2-methoxyacetophenone) using chiral catalysts like (R)- or (S)-BINAP-Ru complexes. For example, hydrogenation under 50 psi H₂ at 60°C in methanol with a RuCl₂[(S)-BINAP] catalyst achieves >90% enantiomeric excess (ee). Acidic workup with HCl yields the hydrochloride salt. Purity is verified via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .

Q. How does the hydrochloride salt form enhance the compound's utility in biological assays?

Methodological Answer: The hydrochloride form improves aqueous solubility (e.g., ~15 mg/mL in PBS at pH 7.4), facilitating in vitro studies such as receptor binding assays. Solubility can be further optimized by sonication at 37°C or using co-solvents like DMSO (≤5% v/v). Stability tests (e.g., 6 months at -80°C) ensure integrity for long-term experiments .

Q. What spectroscopic techniques are critical for characterizing this compound's structure and purity?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ 3.8 ppm), and amine protons (δ 1.3–1.5 ppm).

- HPLC-MS : ESI+ mode for molecular ion [M+H]⁺ at m/z 200.1 (free base) or 236.6 (hydrochloride).

- IR Spectroscopy : N-H stretch (~3200 cm⁻¹) and C-F vibration (~1100 cm⁻¹) .

Q. What are the primary biological targets of this compound in neuropharmacological research?

Methodological Answer: The compound exhibits affinity for serotonin (5-HT₁A/2A) and norepinephrine transporters (Ki < 100 nM in rat synaptosomes). Functional assays (e.g., cAMP inhibition for 5-HT₁A) require transfected HEK293 cells and luciferase reporters. Cross-reactivity with dopamine receptors (D₂: Ki ~500 nM) should be assessed via competitive binding assays .

Advanced Research Questions

Q. How can computational modeling predict the compound's binding modes to neurotransmitter receptors?

Methodological Answer: Molecular docking (AutoDock Vina) using receptor crystal structures (e.g., 5-HT₁A PDB:7E2Z) identifies key interactions:

- Fluorine forms halogen bonds with Tyr390.

- Methoxy group stabilizes hydrophobic pockets. MD simulations (AMBER) over 100 ns validate stability of ligand-receptor complexes. Free energy calculations (MM-GBSA) quantify binding affinities .

Q. What strategies resolve contradictions in reported EC₅₀ values across different assay systems?

Methodological Answer: Discrepancies may arise from cell type-specific receptor expression (e.g., CHO vs. HEK293) or buffer conditions (e.g., Mg²⁺ concentration). Normalize data using reference agonists (e.g., 8-OH-DPAT for 5-HT₁A) and perform meta-analysis with standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) .

Q. How do structural modifications (e.g., replacing fluorine with chlorine) impact pharmacological activity?

Methodological Answer: Comparative SAR studies show:

- 3-Fluoro analog : Higher 5-HT₁A selectivity (10-fold vs. 5-HT₂A).

- 3-Chloro analog : Increased lipophilicity (logP +0.5) but reduced BBB penetration in MDCK-MDR1 assays. Synthetic routes for analogs involve Suzuki coupling or nucleophilic aromatic substitution .

Q. What in vivo pharmacokinetic parameters should be prioritized for translational studies?

Methodological Answer: Key metrics include:

- Oral bioavailability : Assessed in Sprague-Dawley rats (dose: 10 mg/kg; plasma Cₘₐₓ ~1.2 µg/mL at Tₘₐₓ 2 hr).

- Brain-to-plasma ratio : Quantified via LC-MS/MS after euthanasia (target ratio >0.3).

- Metabolic stability : Human liver microsomes (t₁/₂ > 30 min indicates low CYP3A4-mediated clearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.